molecular formula C22H18N4O3 B2904164 N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-52-2

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2904164
CAS RN: 1105249-52-2
M. Wt: 386.411
InChI Key: FRGSZYWILZSXBO-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including structures related to N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, have been synthesized and characterized. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays. The study emphasizes the effect of hydrogen bonding on the self-assembly process of these complexes, revealing a potential for developing new antioxidant agents (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Actions

Substituted 1,3,4-oxadiazoles, closely related to the chemical structure , have shown anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated, revealing a potential pathway for the development of new anti-inflammatory and analgesic drugs (Nargund et al., 1994).

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including structures akin to N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation suggests these compounds have multifaceted therapeutic potential, with some derivatives showing moderate inhibitory effects across various assays (Faheem, 2018).

Synthesis and Corrosion Inhibition

Research into the synthesis and evaluation of new acetamide, isoxazolidine, and isoxazoline derivatives, including those related to the compound , as corrosion inhibitors has been conducted. These compounds were tested in acidic and oil media, showing promising inhibition efficiencies, which could be beneficial for industrial applications (Yıldırım & Cetin, 2008).

Antimicrobial and Hemolytic Activity

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which share a structural motif with the compound of interest, explored their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial efficacy against selected microbial species, with some exhibiting significant activity, indicating potential for further exploration as antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-9-11-17(12-10-15)23-19(27)14-26-13-5-8-18(22(26)28)21-24-20(25-29-21)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGSZYWILZSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

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